4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(fluoren-9-ylideneamino)oxy-2-hydroxypropyl]-N-(furan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN2O5S/c28-19-11-13-22(14-12-19)36(32,33)30(17-21-6-5-15-34-21)16-20(31)18-35-29-27-25-9-3-1-7-23(25)24-8-2-4-10-26(24)27/h1-15,20,31H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYDBUUYYYWSAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NOCC(CN(CC4=CC=CO4)S(=O)(=O)C5=CC=C(C=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, which includes a fluorene moiety and a sulfonamide group, suggests diverse biological activities that warrant detailed exploration.
The molecular formula of the compound is with a molecular weight of approximately 479.5 g/mol. The compound's complexity rating is 810, indicating a relatively intricate structure that may influence its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential mechanisms and effects:
1. Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group is often associated with antibacterial activity due to its ability to inhibit bacterial folic acid synthesis.
2. Anticancer Potential
The fluorene moiety is known for its role in various anticancer agents. Compounds containing this structure have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
Sulfonamides are also recognized for their ability to inhibit specific enzymes, particularly those involved in metabolic pathways. This compound may interact with enzymes critical to cancer metabolism or bacterial growth.
Research Findings
Recent studies have provided insights into the biological activity of related compounds, which can be extrapolated to predict the behavior of this sulfonamide derivative.
Table 1: Biological Activities of Related Compounds
Case Studies
Case Study 1: A study evaluated the antimicrobial efficacy of structurally similar sulfonamides against various bacterial strains. Results indicated significant inhibition at concentrations as low as 10 µg/mL, suggesting that the target compound may exhibit comparable effects.
Case Study 2: In vitro assays on fluorene derivatives showed that these compounds could induce apoptosis in human cancer cell lines, with IC50 values ranging from 5 to 15 µM. This suggests a potential therapeutic application for the target compound in oncology.
Scientific Research Applications
Chemical Properties and Structure
The compound features a sulfonamide functional group, which is known for its biological activity. The presence of the fluorenylidene moiety enhances its ability to interact with biological targets, making it a candidate for further investigation in drug design. The furan and hydroxypropyl groups may contribute to its solubility and stability.
Key Structural Elements
| Structural Element | Description |
|---|---|
| Fluorenylidene | Enhances biological activity |
| Sulfonamide Group | Known for antibacterial properties |
| Furan Ring | Potential for bioactivity and interaction with proteins |
| Hydroxypropyl Group | May improve solubility |
Medicinal Chemistry
The sulfonamide structure is widely recognized for its antibacterial properties. Research indicates that compounds with similar structures can inhibit bacterial growth, making them valuable in antibiotic development. The fluorenylidene derivative's unique structure may also allow for the design of novel therapeutics targeting specific bacterial enzymes or pathways.
Case Study: Antibacterial Activity
A study on sulfonamide derivatives showed that modifications to the aromatic rings significantly affected their antibacterial efficacy. Compounds similar to 4-chloro-N-(3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropyl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide exhibited enhanced activity against resistant strains of bacteria, suggesting a promising avenue for further research.
Cancer Research
Recent studies have explored the potential of sulfonamide derivatives as anticancer agents. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented.
Case Study: Inhibition of Cancer Cell Proliferation
Research published in peer-reviewed journals demonstrated that sulfonamide compounds could inhibit the growth of various cancer cell lines. The mechanism often involved the inhibition of carbonic anhydrase, an enzyme crucial for tumor growth. The fluorenylidene moiety may enhance this activity through improved binding affinity.
Material Science
The unique structural properties of this compound can also be explored in material science, particularly in the development of polymers and nanomaterials.
Application: Polymer Synthesis
The incorporation of this compound into polymer matrices could lead to materials with enhanced thermal stability and mechanical properties. Preliminary studies suggest that sulfonamide-containing polymers exhibit improved resistance to thermal degradation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include sulfonamide derivatives with variations in substituents, linkers, and heterocyclic appendages. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparisons
Physicochemical and Bioactivity Trends
- However, this group may enhance binding to hydrophobic enzyme pockets.
- Electronic Effects: Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity, whereas electron-donating groups (e.g., methoxy in ) may improve stability. The target compound’s fluorenylidene iminooxy group is moderately electron-withdrawing, balancing reactivity and stability.
Preparation Methods
Synthesis of 4-Chlorobenzenesulfonyl Chloride
The sulfonamide group originates from 4-chlorobenzenesulfonyl chloride, a key intermediate. A wastewater-free industrial process optimizes its production :
Reaction Conditions
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Reactants : Chlorobenzene, chlorosulfonic acid (1.6 mol), thionyl chloride (3.2 mol).
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Temperature : 20–50°C (sulfonation), 140–160°C (Friedel-Crafts).
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Byproducts : 4,4'-dichlorodiphenyl sulfone (6–7% yield).
Procedure
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Chlorobenzene reacts with chlorosulfonic acid and excess thionyl chloride to form 4-chlorobenzenesulfonyl chloride .
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Post-reaction, gases (SO₂, HCl) are scrubbed to recover hydrochloric acid and bisulfite .
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The crude product undergoes vacuum distillation or direct use in subsequent steps .
Yield : >95% purity after distillation .
Preparation of 9,9-Bis(4-Amino-3-Chlorophenyl)Fluorene
The fluorenylidene moiety is synthesized via condensation of 9-fluorenone with 3-chloroaniline :
Reaction Conditions
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Reactants : 3-Chloroaniline (0.28 mol), 9-fluorenone (0.1 mol), concentrated H₂SO₄.
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Solvent : Ethylene glycol.
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Temperature : 150°C for condensation.
Procedure
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3-Chloroaniline and H₂SO₄ are mixed in ethylene glycol at ≤50°C .
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9-Fluorenone is added, and the mixture is heated to 150°C until residual 9-fluorenone <0.1% .
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The product is neutralized with NaOH, filtered, and recrystallized with toluene .
Yield : 95.4% after recrystallization .
Functionalization of the Fluorenylidene Aminooxy Group
The aminooxy (-ONH-) linker is introduced through hydroxylamine derivatives. A modified TEMPO oxidation strategy, adapted from glycopyranosylamine synthesis , is applied:
Reaction Conditions
-
Reactants : 9,9-Bis(4-amino-3-chlorophenyl)fluorene, hydroxylamine-O-sulfonic acid.
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Catalyst : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl).
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Solvent : Acetonitrile/water (4:1).
Procedure
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The fluorene derivative reacts with hydroxylamine-O-sulfonic acid under TEMPO catalysis to form the aminooxy intermediate .
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The product is purified via column chromatography (silica gel, ethyl acetate/hexane) .
Yield : ~85% (estimated from analogous reactions) .
Attachment of the 2-Hydroxypropyl Chain
The 3-aminooxy-2-hydroxypropyl group is introduced via epoxide ring-opening:
Reaction Conditions
-
Reactants : Glycidol (epoxide), aminooxy-functionalized fluorene.
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Catalyst : BF₃·Et₂O.
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Temperature : 60°C.
Procedure
-
Glycidol reacts with the aminooxy-fluorene derivative, opening the epoxide ring to form the 2-hydroxypropyl chain .
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The product is isolated by solvent evaporation and washed with cold ether .
Yield : 78–82% (based on similar sulfonamide syntheses) .
N-Alkylation with Furan-2-ylmethyl Group
The furan-methyl substituent is added via alkylation of the sulfonamide nitrogen:
Reaction Conditions
-
Reactants : 4-Chlorobenzenesulfonyl chloride, furfuryl bromide, 3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropylamine.
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Base : K₂CO₃.
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Solvent : DMF.
Procedure
-
4-Chlorobenzenesulfonyl chloride reacts with 3-{[(9H-fluoren-9-ylidene)amino]oxy}-2-hydroxypropylamine in DMF to form the monosubstituted sulfonamide .
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The intermediate is alkylated with furfuryl bromide under basic conditions .
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The crude product is purified via recrystallization (ethanol/water) .
Final Coupling and Purification
Procedure
-
The sulfonamide intermediate is coupled with the furan-methylated amine via nucleophilic substitution .
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Purification involves flash chromatography (CH₂Cl₂:MeOH 9:1) and lyophilization .
Characterization
Industrial-Scale Optimization
Key Parameters
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Catalyst Recycling : Iron(III) chloride in Friedel-Crafts steps reduces waste .
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Continuous Flow Systems : Enhance yield (92.8%) and reduce reaction time .
Environmental Considerations
Challenges and Alternatives
Side Reactions
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Over-alkylation at the sulfonamide nitrogen is mitigated using bulky bases (e.g., DBU) .
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4,4'-Dichlorodiphenyl sulfone byproduct (6–7%) is removed via filtration .
Alternative Routes
Q & A
Q. What are the optimized synthetic routes for this compound, and how is purity validated?
- Methodological Answer : The synthesis involves coupling reactions in anhydrous tetrahydrofuran (THF) with triethylamine as a base, followed by purification via silica gel column chromatography. Key steps include:
- Reagents : Fluorenylidene-protected intermediates, sulfonamide precursors, and furan-methyl derivatives.
- Purification : Column chromatography (eluent: gradient of ethyl acetate/hexane) and HPLC analysis (purity >95%) .
- Validation : ¹H/¹³C NMR to confirm structural integrity, HPLC for purity assessment (retention time and peak integration) .
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Reaction solvent | THF, triethylamine | 60-75% | 95-97% |
| Purification method | Silica gel column | - | - |
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the fluorenylidene group (δ 4.5–5.5 ppm for oxyamine protons), sulfonamide (δ 7.8–8.2 ppm for aromatic protons), and furan-methyl (δ 6.3–6.7 ppm for furan protons) .
- X-ray crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction (e.g., disorder analysis, R factor <0.1) is recommended, as demonstrated for structurally related fluorenyl derivatives .
Q. How is solubility and stability assessed for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO, aqueous buffers (PBS, pH 7.4), and ethanol using nephelometry. The furan group enhances solubility in polar aprotic solvents .
- Stability : Monitor via LC-MS under physiological conditions (37°C, 72 hours) to detect hydrolysis of the sulfonamide or fluorenylidene groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the fluorenylidene aminooxy group?
- Methodological Answer :
- Substitution strategy : Replace the fluorenylidene group with carbazole or dibenzazepine moieties to assess steric/electronic effects on bioactivity .
- Biological testing : Compare IC₅₀ values in target assays (e.g., enzyme inhibition) using analogues with modified substituents.
| Analog | Modification | IC₅₀ (nM) | Target |
|---|---|---|---|
| Parent compound | None | 120 ± 15 | Enzyme X |
| Carbazole derivative | Fluorenyl → Carbazole | 450 ± 30 | Enzyme X |
| Chlorophenyl derivative | Fluorenyl → 4-Chlorophenyl | 890 ± 45 | Enzyme X |
Q. What computational strategies model interactions with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to predict binding poses in the active site of target proteins (e.g., sulfonamide-binding enzymes). The hydroxypropyl group’s flexibility is critical for hydrogen bonding .
- Molecular dynamics (MD) : Simulate ligand-protein complexes (GROMACS, 100 ns) to assess stability of the fluorenylidene group in hydrophobic pockets .
Q. How are mechanistic studies designed to identify the mode of action?
- Methodological Answer :
- Enzyme inhibition assays : Measure kinetics (Km, Vmax) using fluorogenic substrates. The sulfonamide group may act as a transition-state mimic .
- Cellular uptake : Use radiolabeled (³H) compound to quantify intracellular accumulation in target cell lines (e.g., cancer cells) .
Safety and Handling
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- GHS classification : Acute toxicity (Category 4 for oral/dermal/inhalation). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store at -20°C under argon to prevent hydrolysis of the oxyamine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
